

# D-Allose: Application Notes and Protocols for Food Science Research

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## Compound of Interest

Compound Name: *D-allose*

Cat. No.: *B7821038*

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These application notes provide a comprehensive overview of **D-allose**, a rare sugar with significant potential as a low-calorie sweetener in the food industry. This document details its physicochemical properties, metabolic fate, and provides standardized protocols for its evaluation in food science studies.

## Physicochemical and Sensory Properties of D-Allose

**D-allose** is a monosaccharide and a C-3 epimer of D-glucose.[1] It is a white, crystalline solid soluble in water.[2] Its unique structure confers a sweet taste with significantly fewer calories than sucrose, making it an attractive alternative for sugar reduction in various food and beverage formulations.[1][3]

## Quantitative Data Summary

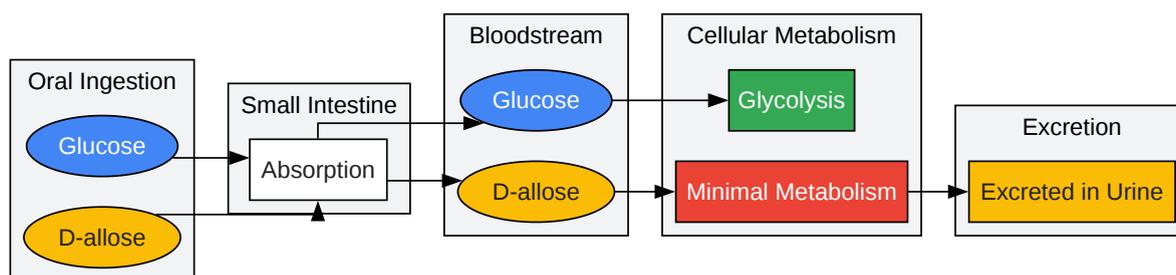
Property	Value	References
Relative Sweetness	80% of sucrose	[1][4][5]
Caloric Value	Approximately 0.4 kcal/g	[6]
Glycemic Index (GI)	0	[6][7]

## Metabolic Fate and Safety

**D-allose** is minimally metabolized in the human body.[8] A significant portion is absorbed and then excreted largely unchanged in the urine.[8] This limited metabolism is the primary reason for its low caloric value.[6] Studies have indicated that **D-allose** does not significantly impact blood glucose or insulin levels, making it a suitable sweetener for individuals monitoring their blood sugar.[6][7][9] The U.S. Food and Drug Administration (FDA) has granted **D-allose** the status of Generally Recognized as Safe (GRAS).

## Metabolic Pathway Overview

The following diagram illustrates the general metabolic pathway of **D-allose** in comparison to glucose.



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Metabolic fate of **D-allose** vs. Glucose.

## Experimental Protocols

### Protocol 1: Determination of Relative Sweetness

This protocol outlines a sensory evaluation method to determine the relative sweetness of **D-allose** compared to sucrose.

Objective: To quantify the sweetness intensity of **D-allose** solutions in relation to sucrose solutions.

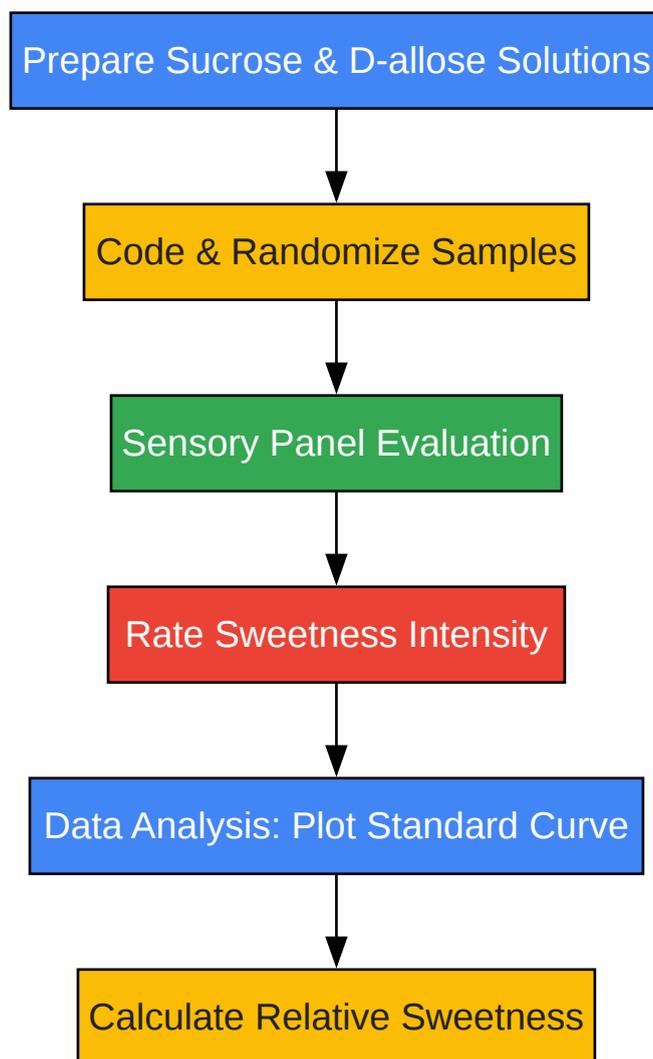
## Materials:

- **D-allose** powder
- Sucrose (analytical grade)
- Deionized water
- Glass beakers and stirring rods
- Graduated cylinders
- Coded tasting cups
- Sensory panel of trained assessors (n=10-15)

## Procedure:

- Solution Preparation:
  - Prepare a series of sucrose solutions at concentrations of 2%, 4%, 6%, 8%, and 10% (w/v) in deionized water. These will serve as the reference standards.
  - Prepare a series of **D-allose** solutions at concentrations predicted to have similar sweetness levels (e.g., 2.5%, 5%, 7.5%, 10%, and 12.5% w/v).
- Sensory Evaluation Setup:
  - Label the tasting cups with random three-digit codes.
  - Pour 20 mL of each solution into the coded cups.
  - Present the samples to the panelists in a randomized order.
  - Provide panelists with unsalted crackers and water to cleanse their palate between samples.
- Evaluation:

- Instruct panelists to taste each sample and rate its sweetness intensity on a general Labeled Magnitude Scale (gLMS) or a line scale anchored with "no sweetness" and "extremely sweet."
- The sucrose solutions should also be rated to establish a standard curve.
- Data Analysis:
  - Plot the mean sweetness intensity ratings for the sucrose solutions against their concentrations to create a standard curve.
  - Plot the mean sweetness intensity ratings for the **D-allose** solutions.
  - To determine the relative sweetness, find the concentration of sucrose that gives the same sweetness intensity as a given concentration of **D-allose**. The relative sweetness is calculated as:  $(\text{Concentration of Sucrose} / \text{Concentration of D-allose}) \times 100$ .



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Workflow for determining relative sweetness.

## Protocol 2: Stability of D-Allose in a Beverage Matrix under Thermal Processing

This protocol is designed to assess the stability of **D-allose** in a model acidic beverage system during pasteurization.

Objective: To quantify the degradation of **D-allose** in a beverage model under thermal stress.

Materials:

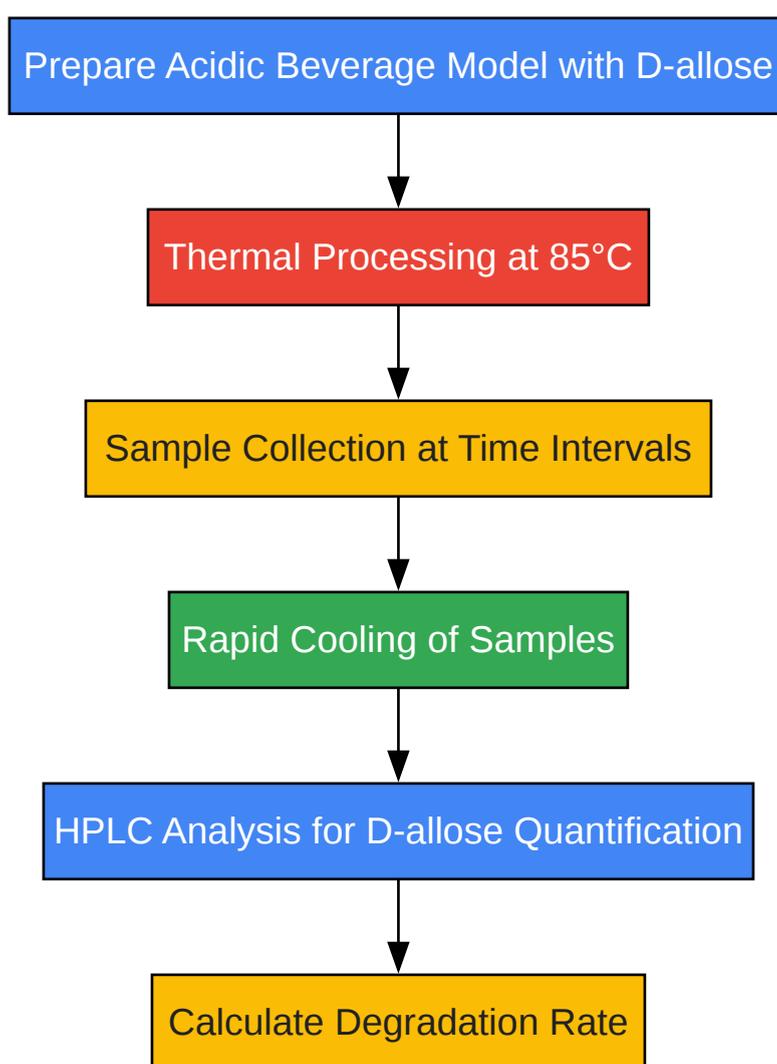
- **D-allose**

- Citric acid
- Sodium benzoate
- Deionized water
- pH meter
- Water bath or incubator
- HPLC system with a suitable column for sugar analysis (e.g., amino-based column)
- Sterile, heat-resistant glass bottles with caps

#### Procedure:

- Beverage Model Preparation:
  - Prepare a 0.1% (w/v) citric acid solution in deionized water.
  - Adjust the pH to 3.5 using a sodium citrate buffer.
  - Add 0.05% (w/v) sodium benzoate as a preservative.
  - Dissolve **D-allose** into the solution to a final concentration of 5% (w/v).
- Thermal Processing:
  - Dispense 100 mL of the **D-allose** beverage model into each glass bottle and seal.
  - Place the bottles in a pre-heated water bath at 85°C.
  - Collect samples at time points of 0, 15, 30, 45, and 60 minutes.
  - Immediately cool the collected samples in an ice bath to stop any further reaction.
- Quantification of **D-Allose**:
  - Filter the samples through a 0.45 µm syringe filter.

- Analyze the concentration of **D-allose** in each sample using a validated HPLC method.
- Data Analysis:
  - Plot the concentration of **D-allose** as a function of heating time.
  - Calculate the percentage of **D-allose** remaining at each time point compared to the initial concentration (time 0).
  - Determine the degradation kinetics (e.g., first-order) and the degradation rate constant.



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Workflow for thermal stability testing.

## Applications in Food Products

**D-allose** can be utilized in a wide range of food and beverage products as a sugar substitute, including:

- Beverages: Carbonated soft drinks, juices, teas, and flavored waters.
- Dairy Products: Yogurt, ice cream, and flavored milk.
- Bakery Products: Cakes, cookies, and pastries. Due to its participation in the Maillard reaction, it can contribute to browning.
- Confectionery: Candies, chocolates, and chewing gum.
- Tabletop Sweeteners: As a standalone sweetener or in blends.

## Conclusion

**D-allose** presents a promising alternative to traditional sugars, offering sweetness with minimal caloric impact and no effect on blood glucose levels. Its stability in various food matrices and during processing makes it a versatile ingredient for developing healthier food and beverage options. The provided protocols offer a standardized approach for researchers to evaluate the sensory and stability properties of **D-allose** in their specific applications.

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